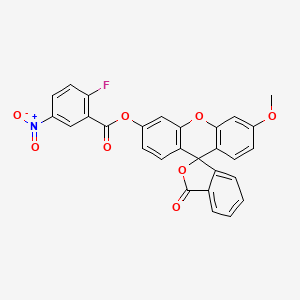

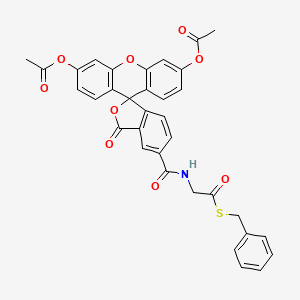

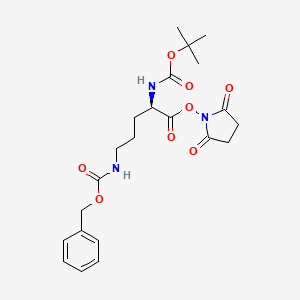

![molecular formula C16H22FNO4 B6309213 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid CAS No. 2108824-09-3](/img/structure/B6309213.png)

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an amino acid derivative, as it contains an amino group and a carboxylic acid group. The presence of the t-butoxycarbonyl (BOC) group suggests that it might be used in peptide synthesis, as BOC is a common protecting group for amines .

Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to a carboxylic acid group, an amino group, a hydrogen atom, and a side chain. The side chain in this case appears to contain a fluorophenyl group and a BOC-protected ethyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the carboxylic acid group could be involved in esterification or amide bond formation reactions. The BOC group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make it soluble in polar solvents. The fluorophenyl group might contribute to increased stability and rigidity of the molecule .Wirkmechanismus

Mode of Action

It’s known that the compound can undergo various chemical transformations, including protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in its structure and function .

Biochemical Pathways

The compound is likely to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of organic groups from boron to palladium . The compound’s involvement in this reaction suggests that it may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have good bioavailability .

Result of Action

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular levels .

Action Environment

The action of 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid can be influenced by various environmental factors . For example, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . These factors can influence the compound’s action, efficacy, and stability .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid in lab experiments is its ability to act as a catalyst for the synthesis of peptides and other organic compounds. It is also relatively inexpensive and easy to use. However, it is important to note that this compound is a highly reactive compound and should be handled with care. Additionally, it should not be used in the presence of strong acids or bases, as this may lead to undesired side reactions.

Zukünftige Richtungen

There are a number of potential future directions for research involving 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid. These include further investigation into its mechanism of action, as well as its potential applications in other fields such as drug development. Additionally, further research into its biochemical and physiological effects would be beneficial. Additionally, further studies could be conducted on its ability to act as a catalyst for the synthesis of other organic compounds. Finally, further research into its potential toxicity and other safety considerations should be conducted.

Synthesemethoden

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid is synthesized through a two-step process. The first step involves the reaction of t-butyloxycarbonyl chloride and 2-(4-fluorophenyl)ethanamine in a solvent such as dichloromethane or tetrahydrofuran. This reaction yields the desired product, this compound, in approximately 80-90% yield. The second step involves the purification of the product through column chromatography.

Wissenschaftliche Forschungsanwendungen

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid is widely used in the scientific research field as a reagent and a catalyst. It is used as a reagent for the synthesis of peptides, as well as for the preparation of fluorinated compounds. It is also used as a catalyst for the preparation of enantiomerically pure compounds. Additionally, this compound is used in the synthesis of other organic compounds, such as amides and esters.

Eigenschaften

IUPAC Name |

3-[2-(4-fluorophenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO4/c1-16(2,3)22-15(21)18(11-9-14(19)20)10-8-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTSZBAHHPNJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

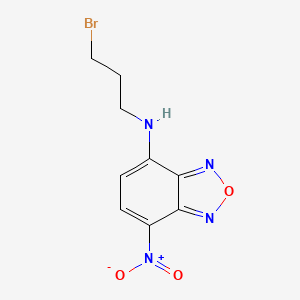

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)

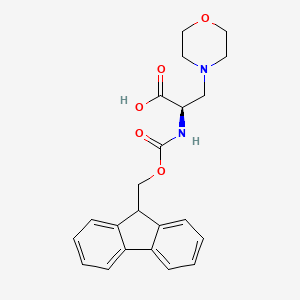

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309203.png)

amino}propanoic acid](/img/structure/B6309216.png)

amino}propanoic acid](/img/structure/B6309219.png)